4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one
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Overview
Description
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one typically involves multicomponent reactions. One reported method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions . The reaction is carried out in a solvent such as ethanol, with a catalyst like piperidine, at a temperature of around 80°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the pyranone ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with different functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Pyridazine Derivatives: Exhibit anti-inflammatory and other therapeutic properties.
Uniqueness
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one is unique due to its fused pyranone and benzodiazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13-11-19(24)20(21(25)26-13)18-12-17(14-7-3-2-4-8-14)22-15-9-5-6-10-16(15)23-18/h2-11,17,22,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFIRJLWWZQBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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